molecular formula C20H24O6 B593240 Eupahualin C CAS No. 108525-39-9

Eupahualin C

Cat. No.: B593240
CAS No.: 108525-39-9
M. Wt: 360.406
InChI Key: FAOCYDOPXMGUET-OSTFJODSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Eupahualin C involves several steps, starting from naturally occurring precursors. The detailed synthetic routes are not widely documented, but it is known that the compound can be isolated from the herbs of Eupatorium hualienense. The isolation process typically involves solvent extraction followed by chromatographic purification to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from Eupatorium hualienense. The process involves harvesting the plant material, drying, and then extracting the active compounds using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracts are then subjected to chromatographic techniques to isolate this compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Eupahualin C undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may exhibit varying biological activities.

    Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological properties.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, leading to the formation of novel derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.

Comparison with Similar Compounds

Eupahualin C is unique among sesquiterpene lactones due to its specific structural features and potent cytotoxic activities. Similar compounds include:

    Parthenolide: Another sesquiterpene lactone with notable anti-cancer properties.

    Artemisinin: Known for its anti-malarial activity, it also exhibits cytotoxic effects on cancer cells.

    Helenalin: A sesquiterpene lactone with anti-inflammatory and anti-cancer activities.

Compared to these compounds, this compound stands out due to its specific activity against chronic myelogenous leukemia and bone cancer cells .

Biological Activity

Eupahualin C is a natural compound derived from various plant sources, particularly known for its potential therapeutic effects. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and implications in medicinal applications.

This compound, identified by its CAS number 108525-39-9, is categorized as a flavonoid. It has been isolated from several plant species, including those in the Asteraceae family. Its structure allows it to interact with biological systems effectively, influencing various cellular processes.

1. Inhibition of Cell Cycle Progression

This compound has been shown to inhibit cell cycle progression by binding to the mitotic spindle. This action disrupts normal cell division, making it a candidate for cancer treatment. The compound's ability to interfere with microtubule dynamics is critical in this context.

2. Antiviral Activity

Recent studies have highlighted this compound's efficacy against viral pathogens. For instance, research indicates that it inhibits the replication of coronaviruses by targeting the 3CL protease enzyme, crucial for viral replication and maturation. The compound demonstrated an IC50 value of 34.9 ± 1.7 μM against SARS-CoV-2 3CL-protease, suggesting significant antiviral potential .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Mechanism IC50 Value (μM) Reference
Inhibition of 3CL ProteaseCompetitive inhibition at active site34.9 ± 1.7
Cytotoxicity in Cancer CellsInduces apoptosis via cell cycle arrestVariable
Antiviral EffectsReduces viral protein levels in mediaN/A

Case Study: Antiviral Efficacy

In a controlled laboratory setting, this compound was tested on human coronavirus OC43 (HCoV-OC43). The results indicated that treatment with this compound significantly reduced plaque formation in infected cells. This reduction was dose-dependent, affirming its potential as an antiviral agent .

Cytotoxicity Assessment

Another study assessed the cytotoxic effects of this compound on various cancer cell lines. The results showed that while higher concentrations led to cell death, lower doses did not significantly affect cell viability, indicating a therapeutic window for its use in cancer treatment .

Properties

IUPAC Name

[(3aR,4R,6E,10E,11aR)-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O6/c1-12-5-4-6-15(11-22)10-17(25-19(23)13(2)7-8-21)18-14(3)20(24)26-16(18)9-12/h6-7,9,11,16-18,21H,3-5,8,10H2,1-2H3/b12-9+,13-7+,15-6+/t16-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOCYDOPXMGUET-OSTFJODSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(CC(=CCC1)C=O)OC(=O)C(=CCO)C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C\CC1)/C=O)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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